- Preparation of diazirine photo-clicked tags as small molecule labels for elucidation of small molecule-protein and protein-protein interactions, World Intellectual Property Organization, , ,
Cas no 96145-98-1 (5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole)

96145-98-1 structure
Nombre del producto:5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Propiedades químicas y físicas
Nombre e identificación
-
- 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole
- 1-phenyl-3-trifluoromethyl-5-hydroxypyrazole
- 2-Phenyl-5-trifluoro
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- 1-phenyl-3-[trifluoromethyl]-1h-pyrazol-5-ol
- 2-phenyl-5-(trifluoromethyl)pyrazol-3-ol
- Maybridge1_004315
- 1H-Pyrazol-5-ol, 1-phenyl-3-(trifluoromethyl)-
- HMS553M05
- PSQCMVQGPMFFCX-UHFFFAOYSA-N
- CGMKIOXMUMZDAP-UHFFFAOYSA-N
- HMS1590E01
- STK
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (ACI)
- 1-Phenyl-3-trifluoromethyl-1H-pyrazol-5-ol
- Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- SCHEMBL537395
- 96145-98-1
- CS-10775
- SR-01000253389-1
- EN300-229754
- 1-phenyl-3-trifluoromethyl-5-pyrazolone
- MFCD03714773
- 1-phenyl-3-trifluoromethylpyrazol-5-one
- AKOS000310728
- 781-93-1
- SR-01000636391-1
- SCHEMBL486072
- SR-01000253389
- 2-phenyl-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
- 1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)-
- 2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- AC-26699
- CS-0040063
- 2-phenyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- BBL039000
- STK312844
- NS00016418
- CCG-46714
- DTXSID60358397
-
- MDL: P188887
- Renchi: 1S/C10H7F3N2O/c11-10(12,13)8-6-9(16)15(14-8)7-4-2-1-3-5-7/h1-6,16H
- Clave inchi: CGMKIOXMUMZDAP-UHFFFAOYSA-N
- Sonrisas: FC(C1C=C(O)N(C2C=CC=CC=2)N=1)(F)F
Atributos calculados
- Calidad precisa: 228.05100
- Masa isotópica única: 228.05104734g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 1
- Complejidad: 319
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Superficie del Polo topológico: 32.299
- Xlogp3: 2.4
- Recuento de constructos de variantes mutuas: 3
Propiedades experimentales
- Denso: 1.39
- Punto de ebullición: 318.4°C at 760 mmHg
- Punto de inflamación: 146.4°C
- índice de refracción: 1.543
- PSA: 38.05000
- Logp: 2.59670
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Información de Seguridad
- Instrucciones de peligro: H315-H319-H335
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Datos Aduaneros
- Código HS:2933199090
- Datos Aduaneros:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1211614-25g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 25g |
$470 | 2024-07-23 | |
abcr | AB302131-1 g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |
96145-98-1 | 95% | 1g |
€99.60 | 2022-03-03 | |
Fluorochem | 025315-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
£30.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-250mg |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
96145-98-1 | 250mg |
¥76.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P86730-1g |
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
96145-98-1 | 1g |
¥196.0 | 2021-09-04 | ||
abcr | AB302131-10 g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol, 95%; . |
96145-98-1 | 95% | 10g |
€391.70 | 2022-03-03 | |
Chemenu | CM101475-10g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95%+ | 10g |
$286 | 2024-07-18 | |
Chemenu | CM101475-10g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95+% | 10g |
$276 | 2021-08-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P841426-1g |
2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol |
96145-98-1 | 95% | 1g |
216.00 | 2021-05-17 | |
Chemenu | CM101475-25g |
1H-Pyrazol-5-ol,1-phenyl-3-(trifluoromethyl)- |
96145-98-1 | 95+% | 25g |
$639 | 2021-08-06 |
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Ethanol ; 50 °C; 24 h, reflux
Referencia
- Preparation of pyrrazole derivatives as neuroprotective agents, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; 24 h, reflux
Referencia
- Synthesis, electrochemical, photophysical, and electroluminescent properties of organic dyes containing pyrazolo[3, 4-b]quinoline chromophoreDyes and Pigments, 2015, 121, 138-146,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
Referencia
- Reaction of polyfluorinated copper(II) β-diketonates and β-keto esterates with hydrazinesIzvestiya Akademii Nauk SSSR, 1990, (3), 640-5,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Referencia
- Synthesis of Isoxazole, 1, 2, 4-Oxadiazole and (1H-Pyrazol-4-yl)-methanone Oxime Derivatives from N-Hydroxy-1H-pyrazole-4-carbimidoyl Chloride and their Biological ActivityJournal of Heterocyclic Chemistry, 2016, 53(3), 754-761,
Métodos de producción 6
Condiciones de reacción
Referencia
- Synthesis and biological evaluation of polyfluoroalkylated antipyrines and their isomeric O-methylpyrazolesMedicinal Chemistry (Sharjah, 2019, 15(5), 521-536,
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetic acid ; 3 - 4 h, reflux
Referencia
- New one-pot synthesis of 4-hydroxyimino-5-polyfluoroalkylpyrazol-3-ones, their structure and biological activityChemistry of Heterocyclic Compounds (New York, 2019, 55(1), 52-59,
Métodos de producción 8
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ; 8 - 12 h, reflux
Referencia
- Design, an efficient ecofriendly synthesis of spirooxindole derivatives and their anticancer activity supported by molecular docking studiesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 1895-1914,
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 4 - 5 h, reflux
Referencia
- Synthesis and biological activities of new 5-(4-methylthio)-pyrazole-phosphatesHecheng Huaxue, 2002, 10(2), 167-169,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Ethanol ; 8 h, rt → 90 °C
Referencia
- Preparation of 4-substituted quinoline derivative and its application as pesticides, China, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol , Water
Referencia
- Synthesis and antibacterial activity of 4,4'-(aryl or alkylmethylene)-bis(1H-pyrazol-5-ol) derivativesMedicinal Chemistry Research, 2014, 23(1), 158-167,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 3 - 4 h, reflux
Referencia
- Regiocontrolled N-, O- and C-methylation of 1-phenyl-3-polyfluoroalkyl-1H-pyrazol-5-olsJournal of Fluorine Chemistry, 2018, 206, 72-81,
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Methanol ; 6 h, rt → reflux
Referencia
- Discovery of novel danshensu derivatives bearing pyrazolone moiety as potential anti-ischemic stroke agents with antioxidant activityBioorganic Chemistry, 2023, 131,,
Métodos de producción 14
Condiciones de reacción
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → 24 °C
Referencia
- Small Molecule Interactome Mapping by Photoaffinity Labeling Reveals Binding Site Hotspots for the NSAIDsJournal of the American Chemical Society, 2018, 140(12), 4259-4268,
Métodos de producción 15
Condiciones de reacción
1.1 Catalysts: Acetic acid ; overnight, 110 °C
Referencia
- Structure-activity relationships in a new class of non-substrate-like covalent inhibitors of the bacterial glycosyltransferase LgtCBioorganic & Medicinal Chemistry, 2018, 26(11), 2973-2983,
Métodos de producción 16
Condiciones de reacción
1.1 rt; 1 - 15 min
Referencia
- Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moietyJournal of Saudi Chemical Society, 2010, 14(3), 287-299,
Métodos de producción 17
Condiciones de reacción
1.1 Solvents: Ethanol ; 25 - 30 °C; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7, rt
Referencia
- Synthesis and antimicrobial activity of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(8), 2065-2079,
Métodos de producción 18
Condiciones de reacción
1.1 Solvents: Ethanol ; 8 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.3 Solvents: Water ; 1 h, rt
Referencia
- F(1H-Pyrazol-4-yl)methylene-Hydrazide derivatives: Synthesis and antimicrobial activityJournal of Heterocyclic Chemistry, 2020, 57(2), 751-760,
Métodos de producción 19
Condiciones de reacción
1.1 Catalysts: Tosyl chloride Solvents: Methanol ; 3 - 4 h, reflux
Referencia
- Synthesis and fungicidal activity of methyl N-methoxy-N-[2-(3-trifluoromethyl-1-substituted pyrazole-5-yloxymethylene)] phenylcarbamatesNongyaoxue Xuebao, 2004, 6(1), 17-21,
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Raw materials
- ethyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, ethyl ester
- Phenylhydrazine Hydrochloride (1:1)
- Copper, bis[ethyl 4,4,4-trifluoro-3-(oxo-κO)butanoato-κO']- (9CI)
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Preparation Products
5-Hydroxy-1-phenyl-3-trifluoromethylpyrazole Literatura relevante
-
Zhang-Pei Chen,Mu-Wang Chen,Lei Shi,Chang-Bin Yu,Yong-Gui Zhou Chem. Sci. 2015 6 3415
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